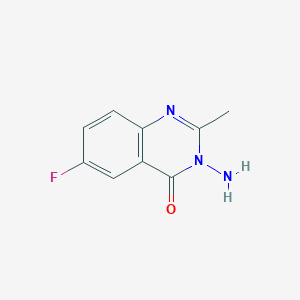

3-amino-6-fluoro-2-methylquinazolin-4(3H)-one

Description

3-Amino-6-fluoro-2-methylquinazolin-4(3H)-one is a fluorinated quinazolinone derivative with a molecular formula of C₁₃H₁₄FN₃O and a monoisotopic mass of 214.11061 Da . This compound is synthesized via condensation reactions involving benzoxazinone intermediates, yielding a white amorphous solid with a melting point of 198–199°C and a moderate synthesis yield of 51% . Key spectral characteristics include:

Properties

IUPAC Name |

3-amino-6-fluoro-2-methylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3O/c1-5-12-8-3-2-6(10)4-7(8)9(14)13(5)11/h2-4H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDWAGDCXKFEOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)F)C(=O)N1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Amino-6-fluoro-2-methylquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antiviral applications. This article reviews the existing literature on the biological activity of this compound, including its synthesis, cytotoxicity, mechanism of action, and structure-activity relationships (SAR).

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors through various methods, including microwave-assisted synthesis and traditional organic reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Cytotoxicity and Antitumor Activity

Research has demonstrated that derivatives of quinazolin-4(3H)-one, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. For example, studies have shown that certain derivatives possess IC50 values significantly lower than those of established chemotherapeutic agents like lapatinib.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 (Breast) | 3.79 ± 0.96 | |

| This compound | A2780 (Ovarian) | 0.14 ± 0.03 | |

| Lapatinib | MCF7 | 5.9 ± 0.74 | |

| Lapatinib | A2780 | 12.11 ± 1.03 |

The compound's mechanism of action primarily involves the inhibition of multiple tyrosine kinases, which are critical in cancer cell proliferation and survival. Notably, compounds derived from this class have shown to act as ATP non-competitive inhibitors against CDK2 and HER2 kinases and ATP competitive inhibitors against EGFR .

Antiviral Activity

In addition to antitumor properties, some studies have indicated that quinazolinone derivatives exhibit antiviral activity. For instance, specific analogs were tested against Tobacco Mosaic Virus (TMV), revealing moderate antiviral activity linked to the structural modifications on the quinazolinone scaffold .

Table 2: Antiviral Activity Against TMV

Structure-Activity Relationships (SAR)

The biological activity of quinazolinone derivatives is heavily influenced by their substituents. The presence of fluorine atoms, as seen in this compound, has been associated with enhanced cytotoxicity compared to other halogenated derivatives . The SAR studies suggest that modifications at specific positions on the quinazolinone ring can lead to significant increases in potency against targeted kinases.

Case Studies

A recent study evaluated a series of quinazolinone derivatives for their anticancer properties, focusing on their ability to inhibit EGFR autophosphorylation. The results indicated that compounds with a fluorine substitution at the sixth position showed improved inhibitory activity compared to their non-fluorinated counterparts .

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity

Research indicates that 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one exhibits notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound has an IC50 value of approximately against MCF7 breast cancer cells and against A2780 ovarian cancer cells . Its mechanism of action primarily involves the inhibition of multiple tyrosine kinases, which are critical in cancer cell proliferation and survival.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 (Breast) | 3.79 ± 0.96 | |

| This compound | A2780 (Ovarian) | 0.14 ± 0.03 | |

| Lapatinib | MCF7 | 5.9 ± 0.74 | |

| Lapatinib | A2780 | 12.11 ± 1.03 |

Anticonvulsant Properties

This compound has also been evaluated for its anticonvulsant activity. In a study involving several derivatives of quinazolinones, it was found that modifications on the aromatic ring significantly influenced anticonvulsant efficacy . The presence of specific substituents was correlated with enhanced protective effects against seizures.

Antiviral Activity

In addition to its anticancer properties, some studies have indicated that quinazolinone derivatives exhibit antiviral activity. Specifically, certain analogs have shown moderate antiviral effects against Tobacco Mosaic Virus (TMV), suggesting potential for further exploration in antiviral drug development .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that the presence of fluorine at the sixth position enhances cytotoxicity compared to non-fluorinated derivatives . The modification at specific positions on the quinazolinone ring can lead to significant increases in potency against targeted kinases.

Table 2: Comparison of Quinazolinone Derivatives

| Compound Name | Key Differences |

|---|---|

| 2-methylquinazolin-4(3H)-one | Lacks the amino group at the 3-position |

| 3-aminoquinazolin-4(3H)-one | Lacks the methyl group at the 2-position |

| 4(3H)-quinazolinone | Lacks both the amino and methyl groups |

Case Studies

A recent study evaluated a series of quinazolinone derivatives for their anticancer properties, focusing on their ability to inhibit EGFR autophosphorylation . The results indicated that compounds with a fluorine substitution at the sixth position demonstrated improved inhibitory activity compared to their non-fluorinated counterparts.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Position-Specific Substituent Effects

Position 2 Modifications

- 2-(4-Fluorophenyl) (Compound 5, ) : Introduces aromaticity and electronegativity, which may enhance π-π stacking in biological targets but reduce solubility compared to methyl .

Position 6 Modifications

- 6-Fluoro (Target Compound) : Provides electronegativity for hydrogen bonding while maintaining a small atomic radius, favoring target selectivity .

Position 3 Modifications

Key Observations :

- The target compound’s higher melting point (198–199°C vs. 149.5°C for 3a) suggests stronger intermolecular forces, likely due to hydrogen bonding from the 3-amino group .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one, and how are intermediates characterized?

A typical synthesis involves cyclization of fluorinated benzamide precursors under acidic conditions. For example, 2-amino-6-fluorobenzonitrile can be hydrolyzed in H₂SO₄ at 65°C to form 2-amino-6-fluorobenzamide , followed by iodination or cyclization with methylating agents to introduce the quinazolinone core . Characterization of intermediates includes ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry (e.g., ESI-HRMS for confirming molecular ions) .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Key techniques include:

- ¹H NMR : To resolve aromatic protons and substituents (e.g., δ 3.55 ppm for methyl groups in similar compounds) .

- ¹³C NMR : Identifies carbonyl carbons (~162 ppm) and fluorinated aromatic carbons (split signals due to ¹⁹F coupling) .

- IR Spectroscopy : Confirms the C=O stretch (~1679 cm⁻¹) and NH₂ vibrations .

- ESI-HRMS : Validates the molecular formula (e.g., [M+H]+ calculated for C₁₀H₉FN₃O: 206.07) .

Advanced: How can reaction conditions be optimized to improve yields of fluorinated quinazolinones?

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .

- Catalysis : Trifluoroacetic acid (TFA) acts as a dual solvent/catalyst in one-pot trifluoromethylation reactions, achieving up to 88% yield in analogous syntheses .

- Temperature Control : Microwave-assisted synthesis reduces reaction times (e.g., from 24 h to 1 h) and improves purity .

Advanced: How do structural modifications (e.g., fluorine substitution) impact biological activity, and how are contradictions in activity data resolved?

- Fluorine Effects : Fluorine at position 6 enhances electron-withdrawing properties, increasing binding affinity to enzymatic targets (e.g., kinase inhibitors) .

- Data Contradictions : Discrepancies in antioxidant or antimicrobial activity (e.g., P<0.5 in some derivatives ) are addressed via structure-activity relationship (SAR) studies , comparing substituents like methoxy vs. chloro groups . For example, 3-methyl-2-phenylquinazolin-4(3H)-one derivatives with 4-fluorophenyl groups show higher activity than chlorinated analogs .

Advanced: What crystallographic insights inform the design of quinazolinone-based therapeutics?

- Dihedral Angles : The quinazolinone ring and substituents (e.g., phenyl groups) form dihedral angles (~88.8°) that influence molecular packing and solubility .

- Hydrogen Bonding : N-H···O interactions stabilize crystal lattices, as seen in analogs like 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one . These insights guide the design of bioavailable derivatives.

Basic: How is the purity of the compound validated during synthesis?

- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluents) removes by-products .

- HPLC : Purity >95% is confirmed using C18 columns and UV detection at 254 nm .

Advanced: What in vitro assays are used to evaluate its pharmacological potential?

- Anticancer Activity : MTT assays against cell lines (e.g., IC₅₀ values for HepG2), with comparative analysis against reference drugs (e.g., doxorubicin) .

- Antimicrobial Screening : Broth microdilution assays (MIC values) for bacterial/fungal strains, noting enhanced activity with electron-withdrawing substituents .

Basic: What are the stability considerations for storing this compound?

- Light/Temperature : Store in amber vials at -20°C to prevent degradation of the fluorinated aromatic ring .

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the quinazolinone core .

Advanced: How are computational methods (e.g., molecular docking) applied to study its mechanism?

- Target Prediction : Docking into EGFR or tubulin active sites (PDB: 1M17) identifies key interactions (e.g., hydrogen bonds with Lys721) .

- ADMET Modeling : Predicts logP (~2.5) and bioavailability scores using SwissADME, guiding lead optimization .

Advanced: How do synthetic by-products form, and what strategies mitigate their generation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.